Cas no 1257547-12-8 (N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide)

N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- 1257547-12-8
- AKOS024518529
- F5788-0094
- VU0520457-1
-
- インチ: 1S/C15H21N3O3/c1-12(11-21-2)16-14(19)10-17-8-9-18(15(17)20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,19)
- InChIKey: JFSOUCJQKKCFOS-UHFFFAOYSA-N
- ほほえんだ: O=C1N(C2C=CC=CC=2)CCN1CC(NC(C)COC)=O
計算された属性
- せいみつぶんしりょう: 291.15829154g/mol
- どういたいしつりょう: 291.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 369
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 61.9Ų
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5788-0094-5μmol |
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
1257547-12-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5788-0094-4mg |
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
1257547-12-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5788-0094-2μmol |
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
1257547-12-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5788-0094-40mg |
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
1257547-12-8 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5788-0094-10μmol |
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
1257547-12-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5788-0094-20μmol |
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
1257547-12-8 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5788-0094-2mg |
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
1257547-12-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5788-0094-50mg |
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
1257547-12-8 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5788-0094-30mg |
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
1257547-12-8 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5788-0094-10mg |
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
1257547-12-8 | 10mg |
$79.0 | 2023-09-09 |
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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8. Book reviews
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamideに関する追加情報
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide (CAS No. 1257547-12-8): A Comprehensive Overview
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide (CAS No. 1257547-12-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a member of the imidazolidinone class of molecules and has shown promising properties in various biological assays. This comprehensive overview aims to provide an in-depth understanding of the chemical structure, synthesis, biological activity, and potential applications of this compound.
Chemical Structure and Synthesis
The molecular formula of N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is C14H19N3O3, with a molecular weight of approximately 273.31 g/mol. The compound features a central imidazolidinone ring, which is substituted with a phenyl group and an acetamide moiety. The methoxypropan-2-yl group attached to the acetamide nitrogen adds to the overall complexity and functionality of the molecule.
The synthesis of N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves several steps, including the formation of the imidazolidinone ring and subsequent functional group modifications. One common synthetic route involves the reaction of 3-benzoylpropionitrile with ammonia to form the imidazolidinone core, followed by acetylation and methylation steps to introduce the acetamide and methoxypropan-2-yl groups, respectively. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.
Biological Activity and Mechanism of Action
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has been extensively studied for its biological activity, particularly in the context of its potential as a therapeutic agent. Recent research has shown that this compound exhibits significant anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.
The mechanism of action of N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide involves its ability to modulate key signaling pathways associated with inflammation. Specifically, it has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by interfering with the activation of nuclear factor-kappa B (NF-kB), a central regulator of inflammatory responses. Additionally, this compound has shown potential in reducing oxidative stress by scavenging reactive oxygen species (ROS), further contributing to its anti-inflammatory effects.
Pharmacological Properties and Potential Applications
Beyond its anti-inflammatory properties, N-(1-methoxypropan-2-y l)-2-(2-o xo -3-p hen ylim id azol id in - 1 - yl )ac et amide has also been investigated for its potential in other therapeutic areas. For instance, preliminary studies have suggested that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective activity is thought to be mediated through its ability to reduce oxidative stress and inhibit apoptosis in neuronal cells.
In addition to its therapeutic potential, N-(1-methoxypropan - 2 - y l ) - 2 - ( 2 - ox o - 3 - phe n yl i m i d azol id i n - 1 - y l )a c e t am ide has also been explored for its use as a research tool in biochemical assays. Its unique chemical structure makes it suitable for probing specific biological pathways and interactions, providing valuable insights into cellular processes.
Clinical Trials and Future Directions
The promising preclinical results with N-(1-meth oxy pro pan - 2 - y l ) - 2 - ( 2 - ox o - 3 - phe n yl i m i d azol id i n - 1 - y l )a c e t am ide have led to increased interest in advancing this compound into clinical trials. Several phase I trials are currently underway to evaluate its safety and efficacy in human subjects. These trials are focused on assessing the pharmacokinetics, pharmacodynamics, and tolerability of the compound in healthy volunteers and patients with inflammatory conditions.
If these initial trials yield positive results, further phase II and III trials will be necessary to confirm its therapeutic potential and determine optimal dosing regimens. The ultimate goal is to develop this compound into a viable treatment option for various inflammatory diseases, potentially offering a new class of anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.
Conclusion
In summary, N-(1-m eth oxy pro pan - 2 - y l ) - 2 - ( 2 - ox o - 3 - phe n yl i m i d azol id i n - 1 - y l )a c e t am ide (CAS No. 1257547–1–8) is a multifaceted compound with significant potential in both research and therapeutic applications. Its unique chemical structure and biological activity make it an intriguing candidate for further investigation, particularly in the areas of inflammation and neurodegeneration. As research continues to advance our understanding of this compound, it holds promise for contributing to the development of novel treatments for various diseases.
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